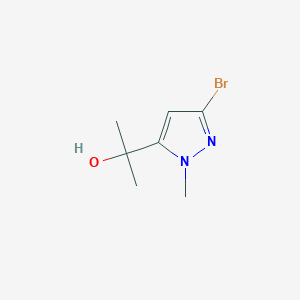

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Description

Properties

Molecular Formula |

C7H11BrN2O |

|---|---|

Molecular Weight |

219.08 g/mol |

IUPAC Name |

2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3 |

InChI Key |

WEMUFBBGZSISBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=NN1C)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Bromination: Bromination of the pyrazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

Introduction of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various alkylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the propan-2-ol moiety to ketones or carboxylic acids.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a hydrogenated derivative.

Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and aldehydes.

Reduction Products: Hydrogenated derivatives with reduced bromine content.

Substitution Products: Amine derivatives, alcohol derivatives, and other substituted pyrazoles.

Scientific Research Applications

2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be utilized in the production of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Key Observations:

Bromine Position: The target compound’s bromine at the 3-position (vs.

Alcohol Position : The tertiary alcohol (propan-2-ol) in the target compound likely exhibits lower hydrogen-bonding capacity compared to primary alcohols (e.g., ), affecting solubility and intermolecular interactions.

Substituent Effects : The methyl group at the pyrazole 1-position (target compound) vs. ethyl in reduces molar mass and may improve metabolic stability in drug design contexts.

Physicochemical Properties:

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol?

Synthesis optimization requires precise control of:

- Temperature : Maintained at 0–5°C during bromination to avoid side reactions (e.g., debromination or ring-opening) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency for pyrazole derivatives .

- Reaction time : Extended durations (48–72 hours) improve yield in cyclization steps but require monitoring to prevent decomposition .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates the product from unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C-Br vibration at 550–650 cm⁻¹) .

- NMR : H NMR confirms methyl group environments (δ 1.5–1.7 ppm for propan-2-ol CH, δ 3.8–4.0 ppm for N-CH) and bromine’s deshielding effect on adjacent protons .

- Mass spectrometry : High-resolution MS validates molecular weight (CHBrNO, theoretical m/z 232.996) and fragmentation patterns .

Q. How does the bromine substituent influence the compound’s reactivity?

The electron-withdrawing bromine at the 3-position:

- Enhances electrophilic substitution at the pyrazole ring’s 4-position .

- Facilitates Suzuki-Miyaura coupling for aryl/heteroaryl functionalization (using Pd catalysts) .

- Stabilizes intermediates in nucleophilic reactions (e.g., Grignard additions to the propan-2-ol moiety) .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Multiwfn software : Analyzes electron density topology (AIM theory) to identify bond critical points and Laplacian values for C-Br bonds .

- Electrostatic potential maps : Reveal nucleophilic/electrophilic regions; the bromine atom creates a positive potential, directing attack toward the pyrazole ring .

- DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict vibrational frequencies and compare with experimental FT-IR/Raman data .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Byproduct analysis : Use LC-MS to detect impurities (e.g., dehydrohalogenation products or dimerization adducts) .

- Reproducibility protocols : Standardize inert atmosphere conditions (N/Ar) to minimize oxidative byproducts .

- Kinetic studies : Vary reaction time/temperature to identify optimal windows for maximal yield without side reactions .

Q. How can structural analogs be designed to enhance biological activity?

- Bioisosteric replacement : Substitute Br with CF or Cl to modulate lipophilicity and target binding .

- Propan-2-ol modification : Esterification or etherification of the hydroxyl group improves membrane permeability .

- Docking studies : Use PyRx or AutoDock to screen analogs against enzymes (e.g., cytochrome P450) for improved affinity .

Q. What methodologies address challenges in scaling up the synthesis?

- Continuous flow reactors : Improve heat/mass transfer for exothermic bromination steps .

- Crystallization optimization : Use solvent mixtures (e.g., 2-propanol/water) to enhance crystal purity and yield .

- Process analytical technology (PAT) : In-line FT-IR monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.